[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid [(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid
Brand Name: Vulcanchem
CAS No.: 112672-69-2
VCID: VC20800162
InChI: InChI=1S/C12H12N2O3S2/c15-8(16)5-18-12-13-10(17)9-6-3-1-2-4-7(6)19-11(9)14-12/h1-5H2,(H,15,16)(H,13,14,17)
SMILES: C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC(=O)O
Molecular Formula: C12H12N2O3S2
Molecular Weight: 296.4 g/mol

[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid

CAS No.: 112672-69-2

Cat. No.: VC20800162

Molecular Formula: C12H12N2O3S2

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid - 112672-69-2

Specification

CAS No. 112672-69-2
Molecular Formula C12H12N2O3S2
Molecular Weight 296.4 g/mol
IUPAC Name 2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid
Standard InChI InChI=1S/C12H12N2O3S2/c15-8(16)5-18-12-13-10(17)9-6-3-1-2-4-7(6)19-11(9)14-12/h1-5H2,(H,15,16)(H,13,14,17)
Standard InChI Key RXADBNGYRCQTLE-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC(=O)O
Canonical SMILES C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator